An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dichloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyrimidine ring, makes it a versatile building block for introducing the fluoropyrimidine scaffold into larger, more complex structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4,6-dichloro-5-fluoropyrimidine, with a focus on its role in the development of kinase inhibitors and herbicides.
Chemical Properties
4,6-dichloro-5-fluoropyrimidine is a solid at room temperature, though some sources describe it as a liquid, suggesting it may have a low melting point. It is slightly soluble in water.[1]
Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄HCl₂FN₂ | [1] |
| Molecular Weight | 166.97 g/mol | [1] |
| CAS Number | 213265-83-9 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 50-60 °C at 14 mmHg | [1] |
| Density | 1.605 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 91 °C (196 °F) | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectral Data
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¹H NMR: A single peak is expected for the proton at the C2 position of the pyrimidine ring. One source reports a chemical shift (δ) of 8.8 ppm (s, 1H) in DMSO-d₆.
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¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The carbons attached to the electronegative chlorine and fluorine atoms (C4, C5, and C6) would appear at a lower field (higher ppm) compared to the C2 carbon.
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¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-Cl, C-F, and C=N stretching vibrations within the pyrimidine ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms or cleavage of the pyrimidine ring.
Synthesis and Reactivity
4,6-dichloro-5-fluoropyrimidine is typically synthesized from 5-fluorouracil (B62378) or its derivatives. The key transformation involves the replacement of the hydroxyl groups at the 4 and 6 positions with chlorine atoms.
General Synthesis Pathway
A common synthetic route involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
Detailed Experimental Protocol: Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine
Materials:
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5-Fluoro-4,6-dihydroxypyrimidine
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline (as a catalyst)
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Toluene (as a solvent)
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Dichloromethane
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Water
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Hydrochloric acid
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Sodium bicarbonate solution
Procedure:
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To a reaction flask, add 5-fluoro-4,6-dihydroxypyrimidine and toluene.
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Slowly add phosphorus oxychloride to the mixture.
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Carefully add N,N-dimethylaniline to the slurry. The reaction is exothermic.
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Heat the reaction mixture to reflux and stir for several hours.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into a mixture of ice and water to quench the reaction.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with cold hydrochloric acid and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by vacuum distillation to yield pure 4,6-dichloro-5-fluoropyrimidine.
Reactivity
The chlorine atoms at the 4 and 6 positions of 4,6-dichloro-5-fluoropyrimidine are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at these positions, making it a valuable precursor for the synthesis of a wide range of substituted pyrimidines.
Applications in Drug Development and Agrochemicals
The primary application of 4,6-dichloro-5-fluoropyrimidine is as a key intermediate in the synthesis of high-value chemical products.
Synthesis of Kinase Inhibitors
Substituted pyrimidines are a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. 4,6-dichloro-5-fluoropyrimidine can be used as a starting material to synthesize various kinase inhibitors by sequential nucleophilic substitution of the two chlorine atoms. For example, it is a precursor in the synthesis of certain Aurora kinase inhibitors.
Synthesis of Herbicides
4,6-dichloro-5-fluoropyrimidine is an important intermediate in the synthesis of the herbicide florasulam (B129761).[3][4] Florasulam is a triazolopyrimidine sulfonanilide herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
The synthesis of florasulam involves a multi-step process where 4,6-dichloro-5-fluoropyrimidine is converted to a triazolopyrimidine core, which is then further functionalized to yield the final herbicide.
Safety and Handling
4,6-dichloro-5-fluoropyrimidine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[5]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear protective gloves and clothing.
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Respiratory Protection: Use a NIOSH-approved respirator if inhalation is possible.
Handling and Storage:
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Store in a cool, dry, well-ventilated area in a tightly closed container.
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Keep away from incompatible materials such as oxidizing agents.
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Avoid breathing vapors and contact with skin and eyes.
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Wash thoroughly after handling.
Conclusion
4,6-dichloro-5-fluoropyrimidine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its reactivity allows for the efficient synthesis of a diverse range of substituted pyrimidine derivatives. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. KR100676222B1 - Method for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
